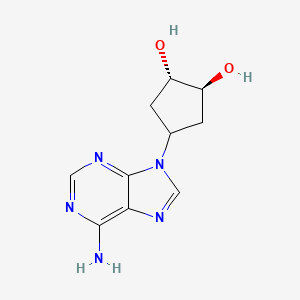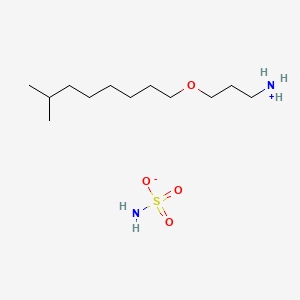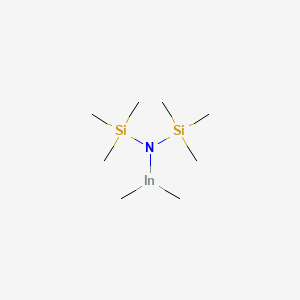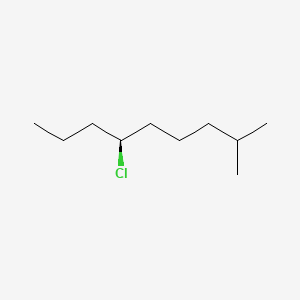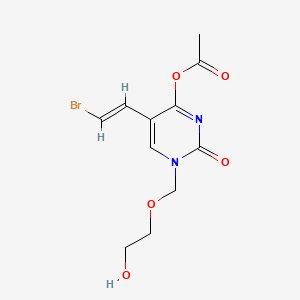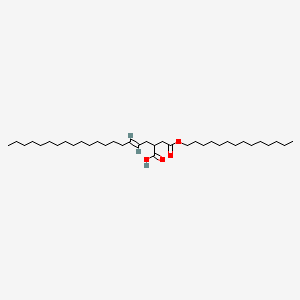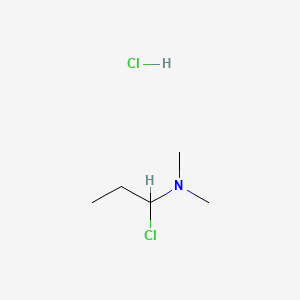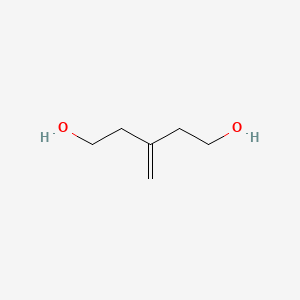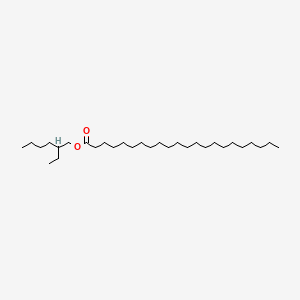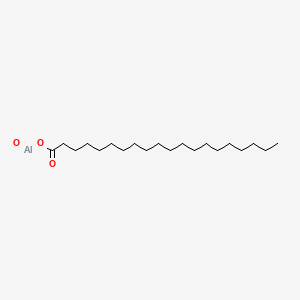![molecular formula C12H18Hg2O5 B15176582 acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury CAS No. 10299-45-3](/img/structure/B15176582.png)
acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury is a complex organomercury compound with the molecular formula C₁₂H₁₈Hg₂O₅ . This compound is characterized by its unique bicyclic structure, which includes two mercury atoms. It is primarily used in scientific research due to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury typically involves the reaction of a bicyclic precursor with mercuric acetate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Starting Material: A suitable bicyclic precursor, such as 9-oxabicyclo[3.3.1]nonane.
Reagent: Mercuric acetate (Hg(OAc)₂).
Solvent: Acetic acid or a similar solvent.
Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the formation of the acetyloxymercurio intermediate.
Industrial Production Methods
Industrial production of this compound is not common due to its specialized applications. when required, the compound can be synthesized in larger quantities using similar reaction conditions as described above, with additional purification steps to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the acetyloxy groups are replaced by other nucleophiles.
Reduction Reactions: The mercury atoms in the compound can be reduced to form different organomercury species.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of oxidized mercury species.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, thiols, and amines.
Reducing Agents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various acetyloxy-substituted derivatives, while reduction and oxidation reactions produce different organomercury compounds.
Applications De Recherche Scientifique
Acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex organomercury compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use.
Industry: The compound is used in specialized industrial processes that require organomercury reagents.
Mécanisme D'action
The mechanism of action of acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury involves the interaction of its mercury atoms with various molecular targets. The mercury atoms can form covalent bonds with sulfur-containing biomolecules, such as proteins and enzymes, leading to the inhibition of their activity. This interaction is primarily responsible for the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[4.2.1]nonan-2-yl]mercury: A similar compound with a different bicyclic structure.
Acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury derivatives: Various derivatives with different substituents on the bicyclic ring.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of two mercury atoms. This structure imparts distinctive chemical properties and reactivity, making it valuable for specialized research applications.
Propriétés
Numéro CAS |
10299-45-3 |
|---|---|
Formule moléculaire |
C12H18Hg2O5 |
Poids moléculaire |
643.45 g/mol |
Nom IUPAC |
acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury |
InChI |
InChI=1S/C8H12O.2C2H4O2.2Hg/c1-3-7-5-2-6-8(4-1)9-7;2*1-2(3)4;;/h3,6-8H,1-2,4-5H2;2*1H3,(H,3,4);;/q;;;2*+1/p-2 |
Clé InChI |
FXXZQKOCONTSEA-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)O[Hg]C1CCC2C(CCC1O2)[Hg]OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


